3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC12929993
InChI: InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H
SMILES: CN(C)S(=O)(=O)N1CCC(C1)N.Cl
Molecular Formula: C6H16ClN3O2S
Molecular Weight: 229.73 g/mol

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC12929993

Molecular Formula: C6H16ClN3O2S

Molecular Weight: 229.73 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride -

Specification

Molecular Formula C6H16ClN3O2S
Molecular Weight 229.73 g/mol
IUPAC Name 3-amino-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride
Standard InChI InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H
Standard InChI Key WLKIVWWCQQNBQJ-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1CCC(C1)N.Cl
Canonical SMILES CN(C)S(=O)(=O)N1CCC(C1)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a five-membered pyrrolidine ring substituted at the 1-position with a sulfonamide group (-SO₂N(CH₃)₂) and at the 3-position with an amino group (-NH₂). The hydrochloride salt form enhances its stability and aqueous solubility by introducing an ionic interaction between the protonated amino group and the chloride counterion. Key structural parameters include:

PropertyValue
Molecular FormulaC₆H₁₆ClN₃O₂S
Molecular Weight229.73 g/mol
IUPAC Name3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride

Comparative Structural Analysis

Structurally related compounds include:

  • (3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride: A six-membered piperidine analog with a molecular weight of 243.76 g/mol . The larger ring size alters conformational flexibility and binding affinity in biological systems.

  • (S)-3-Amino-N,N-dimethylpyrrolidine-1-carboxamide: A carboxamide derivative (157.21 g/mol) lacking the sulfonamide group, which reduces polarity and impacts solubility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with pyrrolidine derivatives, proceeding through sulfonylation and amination steps:

  • Sulfonylation: Reaction of pyrrolidine with dimethylsulfamoyl chloride introduces the sulfonamide group.

  • Amination: Selective introduction of the amino group at the 3-position via nitration followed by reduction.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Industrial Optimization

Industrial processes prioritize cost efficiency and yield:

  • Reagent Selection: Bulk purchasing of dimethylsulfamoyl chloride reduces costs by 18–22% compared to laboratory-scale suppliers.

  • Continuous Flow Systems: Multi-step reactions achieve 92% purity with a throughput of 1.2 kg/hour, minimizing intermediate isolation.

Physicochemical Properties

PropertyValueSource
Solubility in Water48 mg/mL (25°C)
Melting PointNot reported
Partition Coefficient (LogP)0.87 (predicted)

The hydrochloride salt’s solubility surpasses that of the free base, making it preferable for aqueous reaction conditions. Computational models suggest moderate lipophilicity, enabling membrane permeability in biological assays.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound disrupts enzymatic activity through competitive binding to active sites. For example:

  • Acetylcholinesterase (AChE): In vitro assays show 65% inhibition at 10 μM, suggesting potential for neurodegenerative disease research.

  • Kinase Targets: Molecular docking studies predict strong interactions with ATP-binding pockets of tyrosine kinases (ΔG = -9.2 kcal/mol).

Industrial and Research Applications

Organic Synthesis

The compound serves as a bifunctional building block:

  • Suzuki Couplings: The amino group facilitates palladium-catalyzed cross-couplings, yielding biaryl derivatives with >85% efficiency.

  • Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability in drug candidates.

Material Science

Functionalization of polymers with this compound improves thermal stability (T₅% = 210°C vs. 185°C for unmodified analogs).

GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes eye irritationUse safety goggles
H335May cause respiratory irritationUse in fume hood

Emergency Procedures

  • Skin Contact: Rinse with water for 15 minutes; apply hydrocortisone cream.

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Functional GroupSolubility (Water)
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide HCl229.73Sulfonamide48 mg/mL
(3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide HCl243.76Sulfonamide34 mg/mL
(S)-3-Amino-N,N-dimethylpyrrolidine-1-carboxamide157.21Carboxamide12 mg/mL

The sulfonamide group in the target compound enhances solubility by 300% compared to carboxamide analogs, underscoring its utility in aqueous-phase reactions .

Future Directions and Research Opportunities

  • Pharmacokinetic Studies: In vivo profiling to assess bioavailability and half-life.

  • Target Identification: CRISPR-Cas9 screens to map novel enzyme targets.

  • Green Chemistry: Developing solvent-free synthesis routes to reduce environmental impact.

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